![molecular formula C12H13NO3 B249229 7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one](/img/structure/B249229.png)
7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is a complex organic compound that features a spirocyclic structure, combining elements of both dioxane and indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one typically involves the reaction of a suitable indole derivative with a dioxane precursor under acidic or basic conditions. Commonly, a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or a Brönsted acid like toluenesulfonic acid is used to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, organolithium compounds
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can lead to the formation of reduced spirocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 7’-methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may engage in π-π interactions with aromatic residues in proteins, while the dioxane ring could participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
1,3-Dioxane derivatives: Compounds with similar dioxane rings, such as 1,3-dioxane-2-methyl.
Spirocyclic indoles: Compounds with spirocyclic structures involving indole, such as spiro[indoline-3,4’-pyrazolo[3,4-b]pyridine].
Uniqueness: 7’-Methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is unique due to its specific combination of a spirocyclic dioxane ring and an indole moiety.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7//'-methylspiro[1,3-dioxane-2,3//'-1H-indole]-2//'-one |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-5-9-10(8)13-11(14)12(9)15-6-3-7-16-12/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
OSQQFTPSZUWMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C23OCCCO3 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)
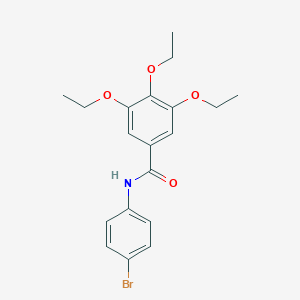
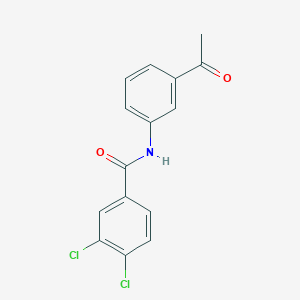
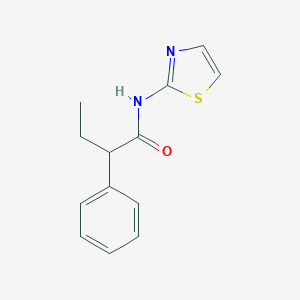
![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
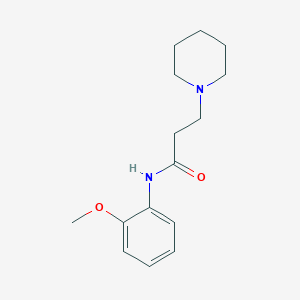
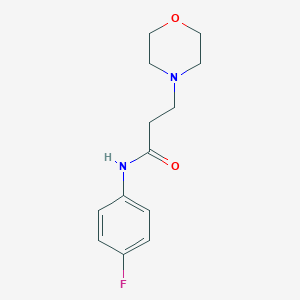
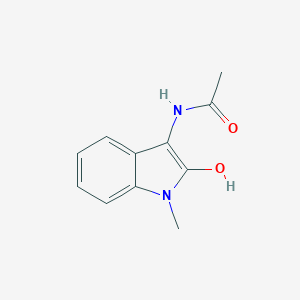
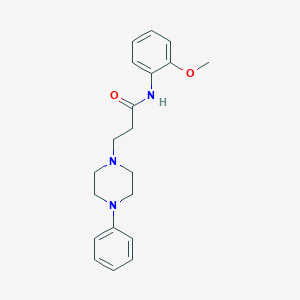
![1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B249165.png)
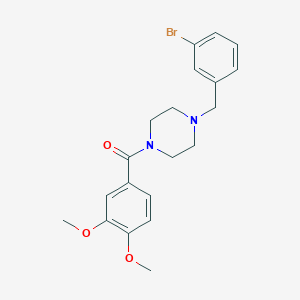
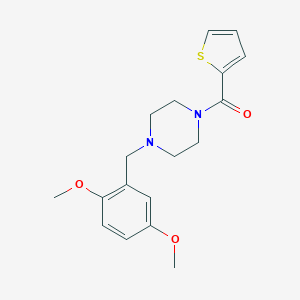
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![1-(4-METHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249174.png)
